3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one
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Overview
Description
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with structures related to the specified chemical exhibit significant antimicrobial activity. For instance, Suresh et al. (2016) synthesized a series of compounds that demonstrated substantial biological activity against a range of tested microorganisms, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Suresh, Lavanya, & Rao, 2016). This suggests that the chemical could also possess antimicrobial properties worth exploring in scientific research.
Antioxidant Properties
Another study by Yüksek et al. (2015) focused on synthesizing and analyzing the antioxidant activities of novel triazole derivatives. These compounds were evaluated for their reducing power, free radical scavenging, and metal chelating activities, comparing favorably to standard antioxidants (Yüksek, Koca, Gürsoy-Kol, Akyıldırım, & Çelebier, 2015). This indicates the potential for the compound to be explored for its antioxidant capabilities in scientific research.
Central Nervous System (CNS) Potential
Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their potential as central nervous system agents. Bauer et al. (1976) synthesized compounds that displayed marked inhibition of tetrabenazine-induced ptosis, indicating potential CNS activity (Bauer, Duffy, Hoffman, Klioze, Kosley, Mcfadden, Martin, & Ong, 1976). This suggests that further research into the compound could uncover useful CNS-related applications.
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds provide insights into their potential applications. For example, the synthesis of benzofuro[3,2-c]pyridines and related derivatives has been documented, showcasing methods that could be applicable to the synthesis and structural elucidation of the compound (Kucherova, Aksanova, Sharkova, & Zagorevskii, 1973). This type of research underpins the development of novel compounds with potential applications in various scientific fields.
Future Directions
Given the potential biological activity of this compound, future research could involve further exploration of its synthesis, characterization, and potential uses. This could include testing its activity against various biological targets and optimizing its structure for increased potency or selectivity .
Mechanism of Action
Target of Action
The primary target of this compound is the CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes, including pain sensation, mood, and memory.
Mode of Action
The compound interacts with its target, the CB2 receptors, by acting as a ligand . Ligands are molecules that bind to proteins to serve a biological purpose. In this case, the compound binds to the CB2 receptors, triggering a series of biochemical reactions within the cell.
Result of Action
The molecular and cellular effects of the compound’s action are likely related to its interaction with the CB2 receptors. Activation of these receptors has been associated with a decrease in inflammation and pain perception . Therefore, it is plausible that this compound may have potential therapeutic applications in conditions associated with these symptoms.
Properties
IUPAC Name |
5-[1-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperidin-4-yl]-2-methyl-4-phenyl-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-25-23(29)27(17-7-3-2-4-8-17)21(24-25)16-11-13-26(14-12-16)22(28)20-15-30-18-9-5-6-10-19(18)31-20/h2-10,16,20H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIXVNJAOMNAAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3COC4=CC=CC=C4O3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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